Comparative Olfactory Profile and Fixative Performance vs. Parent Hydrocarbon and Hydrogenated Analog
The cis‑pentamethyloctalone (I) is explicitly distinguished from (+)-thujopsene (V), cis‑dihydrothujopsene (VI), and the corresponding hydrogenated decalone (II) by its olfactory properties. The patent discloses that Compound I imparts a woody odor with body, strength, fixative properties, and high tenacity, whereas the hydrocarbon precursors are not described as odorants, and Compound II yields a qualitatively different odor profile [1]. No quantitative odor‑threshold data were identified in the accessible primary literature for 35275‑39‑9. The differentiation is therefore class‑level, derived from the patent's explicit enumeration of distinct odor types across Compounds I, II, III, and IV [1]. This absence of direct head‑to‑head threshold or intensity quantification against named comparators must be acknowledged as a current evidence gap.
| Evidence Dimension | Olfactory character and tenacity |
|---|---|
| Target Compound Data | Woody odor; described as possessing body, strength, fixative properties, and very useful tenacity (qualitative) [1] |
| Comparator Or Baseline | cis‑Pentamethyl‑2‑decalone (II); cis‑Pentamethyl‑1‑decalone (III); Epoxypentamethyldecalin (IV). Each described with different odor types. (+)-Thujopsene (V) and cis‑dihydrothujopsene (VI) are non‑odorant starting materials. |
| Quantified Difference | Qualitatively distinct odor categories per patent disclosure; no quantitative difference (e.g., ODT, vapor pressure of odor) available. |
| Conditions | Organoleptic evaluation as described in perfume manufacture context (US Patent 3,932,516). |
Why This Matters
For fragrance formulation procurement, the qualitative odor distinction and fixative property directly determine applicability in specific accords, preventing substitution with odorless precursors or divergent‑odor analogs.
- [1] US Patent 3,932,516. Novel oxygenated derivatives of thujopsene. Filed 1974. View Source
